7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15151024
InChI: InChI=1S/C24H17ClN4O4/c1-32-18-7-2-4-14(10-18)13-29-23(30)19-9-8-16(12-20(19)26-24(29)31)22-27-21(28-33-22)15-5-3-6-17(25)11-15/h2-12H,13H2,1H3,(H,26,31)
SMILES:
Molecular Formula: C24H17ClN4O4
Molecular Weight: 460.9 g/mol

7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC15151024

Molecular Formula: C24H17ClN4O4

Molecular Weight: 460.9 g/mol

* For research use only. Not for human or veterinary use.

7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione -

Molecular Formula C24H17ClN4O4
Molecular Weight 460.9 g/mol
IUPAC Name 7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione
Standard InChI InChI=1S/C24H17ClN4O4/c1-32-18-7-2-4-14(10-18)13-29-23(30)19-9-8-16(12-20(19)26-24(29)31)22-27-21(28-33-22)15-5-3-6-17(25)11-15/h2-12H,13H2,1H3,(H,26,31)
Standard InChI Key PUYKUSDXIVKWBL-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)Cl)NC2=O

The compound 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic molecule that integrates diverse pharmacologically active moieties. It belongs to a class of quinazoline derivatives functionalized with oxadiazole and chlorophenyl groups. Compounds of this nature are often studied for their potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Molecular Formula:

C23_{23}H17_{17}ClN4_{4}O4_{4}

Key Physicochemical Data:

PropertyValue
Molecular Weight448.86 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
LogP (Predicted Lipophilicity)Moderate (~3–5)

Synthesis

The synthesis of quinazoline derivatives such as this often involves:

  • Formation of the quinazoline-2,4-dione core: Typically synthesized from anthranilic acid derivatives.

  • Attachment of oxadiazole moiety: Achieved through cyclization reactions involving hydrazides or nitriles.

  • Functionalization with chlorophenyl and methoxybenzyl groups: Introduced via alkylation or substitution reactions.

Antimicrobial Activity

Studies on related compounds suggest that the integration of oxadiazole and quinazoline frameworks enhances antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. For example:

  • Quinazoline derivatives have shown inhibitory effects on bacterial DNA gyrase and topoisomerase IV .

  • Oxadiazole-containing molecules exhibit broad-spectrum antibacterial activity .

Anti-inflammatory Potential

The oxadiazole ring contributes to anti-inflammatory activity by modulating inflammatory mediators.

Mechanism of Action

The compound likely exerts its biological effects by:

  • Binding to enzyme active sites (e.g., bacterial gyrase or human kinases).

  • Disrupting DNA replication in microbes or cancer cells.

  • Modulating receptor-ligand interactions due to its lipophilic substituents.

Table: Biological Activity of Related Compounds

Compound ClassActivityTarget Organisms/Cells
Quinazoline-2,4-dione derivativesModerate antibacterial actionS. aureus, E. coli
Oxadiazole-containing moleculesAntibacterial & antifungalC. albicans, A. niger
Chlorophenyl-functionalized drugsEnhanced lipophilicityBroad spectrum

Limitations and Future Directions

While promising, further studies are required to:

  • Optimize pharmacokinetics (absorption, distribution, metabolism).

  • Evaluate toxicity profiles in vivo.

  • Explore combinatorial effects with existing drugs.

This detailed exploration highlights the potential of 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione in pharmaceutical research, particularly as an antimicrobial or anticancer agent .

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